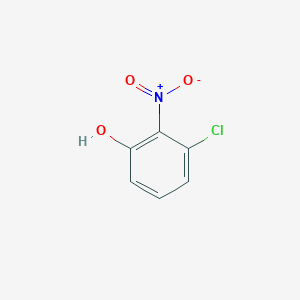

3-Chloro-2-nitrophenol

Descripción general

Descripción

3-Chloro-2-nitrophenol is an aromatic compound with the molecular formula C6H4ClNO3. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

3-Chloro-2-nitrophenol (3C2NP) is a type of chlorinated nitrophenol that is primarily targeted by bacteria . These bacteria use 3C2NP as their sole carbon and energy sources . The primary targets of 3C2NP within these bacteria are the enzymes involved in its degradation .

Mode of Action

The mode of action of 3C2NP involves its interaction with bacterial enzymes. The compound is degraded via a series of enzymatic reactions, which are catalyzed by specific enzymes . For instance, a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 3C2NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Biochemical Pathways

The degradation of 3C2NP in bacteria occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 3C2NP-utilizers . The BT pathway involves the conversion of 3C2NP to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.34, indicating moderate lipophilicity . Its water solubility is low, with a logS value of -2.51 .

Result of Action

The result of the action of 3C2NP is its degradation into less toxic compounds. The degradation of 3C2NP via the BT pathway results in the formation of maleylacetate . This process helps in the removal of 3C2NP from the environment, reducing its toxic effects.

Action Environment

The action of 3C2NP is influenced by environmental factors. The compound is a persistent environmental pollutant, used in the manufacture of dyes, drugs, pesticides, and other industrial products . Its degradation by bacteria is considered a cost-effective and eco-friendly method of removing it from the environment . The efficiency of this process can be affected by various environmental factors, such as temperature, ph, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

3-Chloro-2-nitrophenol is known to interact with various enzymes, proteins, and other biomolecules. The nitro group (−NO2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences its interactions with biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. For instance, certain bacteria, such as Exiguobacterium sp. PMA, can degrade this compound, using it as the sole carbon and energy source . This degradation process releases stoichiometric amounts of chloride and ammonium ions , indicating that this compound can influence cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, in the degradation pathway of this compound by Exiguobacterium sp. PMA, the compound is converted to 4-chloro-2-aminophenol and 2-aminophenol . This process involves the enzymatic activity of this compound reductase and 4-chloro-2-aminophenol dehalogenase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the degradation of this compound by Exiguobacterium sp. PMA was found to be faster in non-sterilized soil than in sterilized soil . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the environmental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. In the degradation pathway of this compound by Exiguobacterium sp. PMA, the compound is converted to 4-chloro-2-aminophenol and 2-aminophenol . This process involves the enzymatic activity of this compound reductase and 4-chloro-2-aminophenol dehalogenase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrophenol can be synthesized through several methods. One common method involves the nitration of 3-chlorophenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the phenol ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

Substitution: Sodium methoxide, methanol solvent, elevated temperature.

Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed:

Reduction: 3-Chloro-2-aminophenol.

Substitution: 3-Methoxy-2-nitrophenol.

Oxidation: 3-Chloro-2-nitroquinone.

Aplicaciones Científicas De Investigación

3-Chloro-2-nitrophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential antimicrobial properties and its effects on microbial metabolism.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Comparación Con Compuestos Similares

- 2-Chloro-4-nitrophenol

- 4-Chloro-2-nitrophenol

- 2,6-Dichloro-4-nitrophenol

Comparison: 3-Chloro-2-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups on the phenol ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, the presence of the chlorine atom in the ortho position relative to the nitro group can enhance its reactivity in nucleophilic aromatic substitution reactions compared to other isomers.

Actividad Biológica

3-Chloro-2-nitrophenol (CNP) is a chemical compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a chlorinated nitrophenol derivative, characterized by the presence of chlorine and nitro functional groups on the phenolic ring. Its molecular formula is CHClNO, and it has a molecular weight of 189.56 g/mol. The presence of these functional groups contributes to its reactivity and biological effects.

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. It can undergo enzymatic reduction, leading to the formation of reactive intermediates that may interact with cellular components, such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, potentially leading to cytotoxic effects.

Enzymatic Interactions

Research indicates that this compound can be metabolized by certain bacterial strains, which utilize it as a carbon source. For instance, studies have shown that specific strains of Cupriavidus can degrade nitrophenols through partial reductive pathways, highlighting the compound's potential for bioremediation applications .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Toxicity : It exhibits toxic effects on aquatic organisms, with studies indicating significant inhibition of growth in algae and other microorganisms at low concentrations .

- Antimicrobial Properties : Some research suggests that derivatives of chloronitrophenols may possess antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, although the specific activity of this compound requires further investigation .

Case Studies

- Aquatic Toxicity : A study assessing the impact of various nitrophenols on aquatic ecosystems found that this compound significantly affected the growth rates of diatoms and green algae at concentrations as low as 10 µg/L. The observed effects included reduced photosynthetic efficiency and increased mortality rates among sensitive species.

- Microbial Degradation : Research involving Cupriavidus sp. demonstrated that this bacterium could utilize this compound as a sole source of carbon and nitrogen, achieving over 90% degradation within 48 hours under optimal conditions. This study highlighted the compound's potential for bioremediation strategies in contaminated environments .

Table 1: Toxicity Data for this compound

| Organism | Concentration (µg/L) | Effect Observed |

|---|---|---|

| Diatoms | 10 | Reduced growth rate |

| Green Algae | 15 | Increased mortality |

| E. coli | 50 | Inhibition of growth |

Table 2: Microbial Degradation Rates

| Microbial Strain | Initial Concentration (mM) | Degradation Rate (µM/h) |

|---|---|---|

| Cupriavidus sp. | 0.1 | 21.2 ± 2.3 |

| Pseudomonas sp. | 0.4 | 18.5 ± 1.8 |

Propiedades

IUPAC Name |

3-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMDAJMTLJGKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17802-02-7 | |

| Record name | 3-Chloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-chloro-2-nitrophenol a significant compound in the synthesis of 3-chloro-2-aminophenol?

A1: The provided research [] highlights a two-step synthesis of 3-chloro-2-aminophenol. In the first step, this compound is synthesized as an intermediate product. This nitro-compound is then subjected to reduction using hydrazine hydrate in the presence of ferrous sulfate, leading to the formation of the final product, 3-chloro-2-aminophenol. Therefore, this compound is a crucial intermediate in this specific synthetic route.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.